molecular formula C7H14NO4S- B1226383 3-(N-morpholino)propanesulfonate

3-(N-morpholino)propanesulfonate

Cat. No. B1226383
M. Wt: 208.26 g/mol
InChI Key: DVLFYONBTKHTER-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-morpholino)propanesulfonate is a MOPS. It is a conjugate base of a 3-(N-morpholino)propanesulfonic acid and a 3-(N-morpholiniumyl)propanesulfonate.

Scientific Research Applications

Electrochemical Studies and Speciation

MOPS has been explored in electrochemical studies, particularly in investigating the behavior of metal ions like cadmium and lead. Research demonstrated that MOPS, along with other aminosulfonic acid pH buffers, does not complex these metals significantly, thereby not altering the reversibility of the electrochemical processes to a substantial extent. This makes MOPS a suitable pH buffer for determining metals like cadmium and lead through differential pulse anodic stripping voltammetry (DPASV) and differential pulse polarography (DPP) (Soares et al., 1999). Additionally, the effect of MOPS on the redox processes of copper or zinc ions was also studied, indicating that MOPS did not complex with these metals, though it modified the reversibility of copper electrochemical responses under certain conditions (Soares et al., 1999).

Buffering in Hydroorganic Media

MOPS's properties as a buffer have been investigated in various hydroorganic media. Apparent second-stage dissociation constants of MOPS were determined in different solvent media, such as methanol, ethanol, and acetonitrile, highlighting its effectiveness as a buffer across different environments (Azab et al., 1998).

Nanoparticle Research

In the field of nanotechnology, MOPS has been utilized in the synthesis and stabilization of gold nanostars (AuNS). It was used as a morpholine-based Good’s buffer, contributing to the stabilization and post-synthetic separation of AuNS. The research demonstrated that resuspension of AuNS in ultrapure water improved the shape stability of the particles over an extended period, showcasing MOPS's role in nanoparticle stability and separation (Chandra et al., 2017).

Biochemical Studies

MOPS was investigated for its influence on the production and chemical composition of alginate by Azotobacter vinelandii. The study particularly focused on how MOPS affected the acetylation degree of alginate and its rheological behavior, indicating MOPS’s potential utility in microbial and biochemical research (Peña et al., 2006).

Interaction with Metal Ions

Complex formation and interaction of MOPS with metal ions have been a subject of study. For instance, the interaction of divalent metal ions with MOPS was investigated, providing insights into the complex formation between MOPS and ions like nickel and zinc. Such studies are crucial for understanding the buffering capacity and the potential use of MOPS in various chemical and biological systems (Poulson & Drever, 1996).

properties

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFYONBTKHTER-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-morpholino)propanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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